Cas no 433933-93-8 (1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid)
1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2,5-Pyrrolidinedicarboxylicacid, 1-(phenylmethyl)-
- 1-BENZYLPYRROLIDINE-2,5-DICARBOXYLIC ACID
- cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
- 2,5-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-
- AK314374
- DS-12017
- C75166
- rac-(2R,5S)-1-Benzylpyrrolidine-2,5-dicarboxylic acid
- CS-0159378
- EN300-150861
- SCHEMBL4710677
- MFCD13874720
- 1-benzylpyrrolidine-2,5-dicarboxylicAcid
- 433933-93-8
- PB42975
- FT-0716998
- CCA32107
- AKOS022664053
- DTXSID90403586
- DB-070429
- 1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid
-
- MDL: MFCD13874720
- Inchi: 1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)
- InChI Key: QREMUNONTQIPQO-UHFFFAOYSA-N
- SMILES: OC(C1CCC(C(=O)O)N1CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 249.10010796g/mol
- Monoisotopic Mass: 249.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8
- XLogP3: -0.8
Experimental Properties
- Density: 1.365±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (2.7 g/l) (25 º C),
1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A102153-10mg |
1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid |
433933-93-8 | 10mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A102153-50mg |
1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid |
433933-93-8 | 50mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A102153-100mg |
1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid |
433933-93-8 | 100mg |
$ 365.00 | 2022-06-08 | ||
| Chemenu | CM252948-1g |
1-Benzylpyrrolidine-2,5-dicarboxylic acid |
433933-93-8 | 95% | 1g |
$327 | 2021-06-09 | |
| Chemenu | CM252948-5g |
1-Benzylpyrrolidine-2,5-dicarboxylic acid |
433933-93-8 | 95% | 5g |
$916 | 2021-06-09 | |
| Chemenu | CM252948-10g |
1-Benzylpyrrolidine-2,5-dicarboxylic acid |
433933-93-8 | 95% | 10g |
$1449 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX045-250mg |
1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid |
433933-93-8 | 95+% | 250mg |
1208CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX045-1g |
1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid |
433933-93-8 | 95+% | 1g |
3198CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX045-100mg |
1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid |
433933-93-8 | 95+% | 100mg |
580CNY | 2021-05-08 | |
| Chemenu | CM252948-1g |
1-Benzylpyrrolidine-2,5-dicarboxylic acid |
433933-93-8 | 95% | 1g |
$*** | 2023-05-30 |
1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid Suppliers
1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid Related Literature
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1. Chiral C 2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes
Additional information on 1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid
Recent Advances in the Study of 1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid (CAS: 433933-93-8)
1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid (CAS: 433933-93-8) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrrolidine dicarboxylic acid core and phenylmethyl substituent, has been the subject of recent investigations due to its potential applications in drug discovery and development. The compound's unique structural features make it a promising candidate for modulating biological targets, particularly in the context of neurological and metabolic disorders.
Recent studies have focused on elucidating the synthetic pathways and pharmacological properties of 1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthesis route for this compound, highlighting its scalability and purity, which are critical for further preclinical evaluations. The study also explored the compound's interactions with glutamate receptors, suggesting its potential as a modulator of excitatory neurotransmission.
In addition to its neurological applications, research has indicated that 1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid may play a role in metabolic regulation. A recent in vitro study demonstrated its ability to influence key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, pointing to its utility in metabolic disorder therapeutics. These findings were further supported by molecular docking simulations, which revealed high-affinity binding sites on metabolic enzymes.
The compound's safety profile and pharmacokinetic properties have also been under scrutiny. A 2024 preclinical study evaluated its bioavailability and toxicity in rodent models, reporting favorable results with minimal off-target effects. This data is instrumental in advancing the compound to the next stages of drug development, including potential clinical trials.
Looking ahead, researchers are exploring the derivatization of 1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid to enhance its pharmacological efficacy and selectivity. Computational chemistry approaches, such as quantitative structure-activity relationship (QSAR) modeling, are being employed to predict the bioactivity of novel analogs. These efforts aim to expand the therapeutic potential of this compound class.
In conclusion, 1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid (CAS: 433933-93-8) represents a versatile scaffold in medicinal chemistry, with emerging applications in neuroscience and metabolism. Continued research into its mechanisms of action and structural optimization is expected to yield promising therapeutic candidates in the near future.
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